1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone
Overview
Description
“1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” is a chemical compound with the molecular formula C7H10N2OS . It is synthesized from N-METHYLTHIOUREA and 3-CHLORO-2,4-PENTANEDIONE .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of N-METHYLTHIOUREA and 3-CHLORO-2,4-PENTANEDIONE . Thiazoles, which are members of the azole heterocycles, are synthesized via reaction with heterocyclic amines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The InChI code for this compound is 1S/C7H11N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h11H,1-3H3, (H,8,9) .Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . It has a molecular weight of 171.24 . The compound should be stored in a refrigerator .Scientific Research Applications
Anticancer Applications
- Synthesis for Anti-Breast Cancer Agents : Utilized as a building block in synthesizing thiazolyl(hydrazonoethyl)thiazoles, showing promising antitumor activities against MCF-7 tumor cells, comparable to reference drugs like vinblastine sulfate and cisplatin (Mahmoud et al., 2021).
Antiviral Activity
- Synthesis of Derivatives with Antiviral Properties : Used in synthesizing novel heterocyclic compounds with evaluated cytotoxicity, anti-HSV1, and anti-HAV-MBB activities (Attaby et al., 2006).
Immunomodulatory Effects
- Immunosuppression and Immunostimulation : Key precursor in creating compounds demonstrating potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes, along with significant inhibition of LPS-stimulated NO generation (Abdel‐Aziz et al., 2011).
Synthesis of Heterocyclic Compounds
- Creation of Dihydroisoxazoles : A precursor in the condensation process leading to the formation of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles, useful in the preparation of diverse compound libraries (Milinkevich et al., 2008).
Antimicrobial Applications
Synthesis of Imidazo[2,1-b]thiazole Derivatives : Played a role in synthesizing derivatives with notable antimicrobial, antimalarial, and antitubercular activities, showcasing its versatility in drug development (Vekariya et al., 2017).
Antimicrobial and Antioxidant Activity : Acted as a precursor for new thiazole, arylidiene, and coumarin derivatives, exhibiting antimicrobial and antioxidant properties, including potential as antibacterial agents (Abdel-Wahab et al., 2011).
Synthesis of Bi- and Polycyclic Compounds
- Role in Synthesizing Bi- and Polycyclic Compounds : Integral in synthesizing bi- and polynuclear heterocyclic compounds, combining various heterocyclic structural fragments, indicative of potential in creating compounds with varied physiological effects (2022).
Anticholinesterase Activities
- Investigation in Anticholinesterase Activities : Central in the synthesis of tetrazole derivatives evaluated for their anticholinesterase activities, highlighting its potential in neurodegenerative disease research (Mohsen et al., 2014).
Hantzsch Thiazole Synthesis
- Facilitating Hantzsch Thiazole Synthesis : Used in synthesizing N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, a process that underscores its utility in producing complex heterocyclic structures (Kamila et al., 2012).
Fungicidal Activity
- Synthesis of Derivatives with Fungicidal Activity : Used in the preparation of novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives, with one compound showing moderate inhibitory activity against Gibberella zeae, a plant pathogen (Liu et al., 2012).
Safety and Hazards
The safety information for “1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone” includes hazard statements H302, H315, H319, H335, and precautionary statement P261 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may cause respiratory irritation, and that dusty air mixtures may ignite or explode .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known to interact with various biochemical targets and pathways . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
, thiazole compounds are known to influence a variety of biochemical pathways. They can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
1-(4-Methyl-2-(methylamino)thiazol-5-YL)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s thiazole ring structure allows it to participate in multiple biochemical pathways, potentially activating or inhibiting enzymes and receptors . For instance, it has been observed to interact with aromatic aldehydes, leading to multistep reactions that produce final compounds .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors and enzymes can lead to the activation or inhibition of specific biochemical pathways . This can result in changes in cell function, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the modulation of various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Its activity may decrease over time due to degradation processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . It is essential to determine the optimal dosage to achieve the desired therapeutic outcomes without causing harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for predicting the compound’s effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.
Properties
IUPAC Name |
1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDDILVYEDVGMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628007 | |
Record name | 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94284-66-9 | |
Record name | 1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60628007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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